molecular formula C26H28N2O B334849 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B334849
M. Wt: 384.5 g/mol
InChI Key: QUAKCMKFMKPYDN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with cyclohexenyl and ethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The cyclohexenyl and ethylphenyl groups are then introduced through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclohexenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its quinoline core, coupled with the cyclohexenyl and ethylphenyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H28N2O/c1-2-19-12-14-21(15-13-19)25-18-23(22-10-6-7-11-24(22)28-25)26(29)27-17-16-20-8-4-3-5-9-20/h6-8,10-15,18H,2-5,9,16-17H2,1H3,(H,27,29)

InChI Key

QUAKCMKFMKPYDN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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